Imanixil

Vue d'ensemble

Description

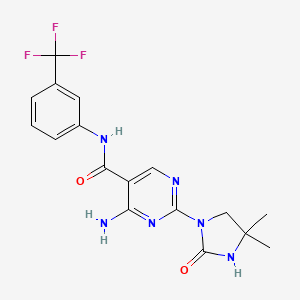

C’est un composé puissant qui abaisse le cholestérol et inhibe la production de lipoprotéines de très basse densité (VLDL), ce qui atténue par conséquent le développement de l’athérosclérose . La formule moléculaire de l’Imanixil est C17H17F3N6O2, et il est connu pour ses propriétés hypolipidémiantes et hypocholestérolémiantes .

Méthodes De Préparation

L’Imanixil peut être synthétisé par différentes voies synthétiques. Une méthode courante consiste à faire réagir la 1-imidazolidinecarboximidamide, 4,4-diméthyl-2-oxo- avec la (2{E})-2-cyano-3-éthoxy-{N}-[3-(trifluorométhyl)phényl]acrylamide dans l’alcool isopropylique à 82 °C . Le composé est généralement obtenu sous la forme d’un solide blanc à blanc cassé . Les méthodes de production industrielle de l’this compound ne sont pas largement documentées, mais la synthèse implique généralement des techniques de synthèse organique standard et des procédés de purification.

Analyse Des Réactions Chimiques

L’Imanixil subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de dérivés oxydés.

Réduction : Le composé peut être réduit pour former des dérivés réduits.

Substitution : L’this compound peut subir des réactions de substitution, où un ou plusieurs atomes de la molécule sont remplacés par d’autres atomes ou groupes.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

Chimie : L’this compound est utilisé comme outil de recherche pour étudier le métabolisme lipidique et la régulation du cholestérol.

Biologie : Le composé est utilisé pour étudier les mécanismes d’absorption et de métabolisme des lipides dans les systèmes biologiques.

Médecine : L’this compound a été étudié pour ses effets thérapeutiques potentiels dans le traitement de l’hyperlipidémie et de l’athérosclérose.

Applications De Recherche Scientifique

Chemistry: Imanixil is used as a research tool to study lipid metabolism and cholesterol regulation.

Biology: The compound is used to investigate the mechanisms of lipid uptake and metabolism in biological systems.

Medicine: this compound has been studied for its potential therapeutic effects in treating hyperlipidemia and atherosclerosis.

Mécanisme D'action

L’Imanixil exerce ses effets en induisant la voie du récepteur des lipoprotéines de basse densité (LDL). Il inhibe la production de lipoprotéines de très basse densité (VLDL), ce qui entraîne une réduction des taux de cholestérol sérique . Le mécanisme d’action du composé implique l’inhibition de la synthèse du cholestérol et la promotion de l’élimination du cholestérol de la circulation sanguine. Il en résulte une diminution des taux de cholestérol VLDL, IDL (lipoprotéine de densité intermédiaire) et LDL, tandis que les taux de cholestérol HDL (lipoprotéine de haute densité) augmentent .

Comparaison Avec Des Composés Similaires

L’Imanixil est unique en ce qu’il induit la voie du récepteur LDL et inhibe la production de VLDL. Parmi les composés similaires, citons :

Bien que l’Aminexil et le Minoxidil soient tous deux utilisés dans les soins capillaires, l’application principale de l’this compound est la régulation du cholestérol et la prévention de l’athérosclérose, ce qui met en évidence son caractère unique dans le domaine du métabolisme lipidique .

Activité Biologique

Imanixil, also known as HOE-402 or SAR-088, is a small molecule drug primarily developed for its cholesterol-lowering effects. Originally developed by Sanofi, it targets cholesterol metabolism and has been studied for its potential in treating hyperlipidemias. Despite its promising biological activity, this compound's development has been discontinued after reaching Phase 2 clinical trials .

This compound functions as a cholesterol inhibitor , impacting the metabolism of lipoproteins in the liver. The primary mechanism involves the induction of the LDL receptor (LDLR) pathway, which enhances the clearance of low-density lipoprotein (LDL) from the bloodstream. This mechanism was demonstrated in various animal models, where this compound treatment led to significant reductions in serum cholesterol levels .

Research Findings

- Cholesterol Reduction : In studies involving LDLR-deficient mice, this compound was shown to reduce serum cholesterol levels by up to 73%, indicating its effectiveness even in the absence of functional LDL receptors . The compound effectively reduced very low-density lipoprotein (VLDL) and intermediate-density lipoprotein (IDL) levels while increasing high-density lipoprotein (HDL) levels.

- Impact on Lipoprotein Production : this compound treatment resulted in a more than 50% reduction in hepatic production of VLDL triglycerides and cholesterol, suggesting a direct effect on liver metabolism rather than merely altering intestinal cholesterol absorption .

- Induction of LDL Receptors : The compound's ability to induce LDL receptor mRNA levels was confirmed through Northern blotting experiments, demonstrating a significant increase in receptor protein synthesis, which is crucial for LDL uptake from circulation .

Case Studies

A notable study involved administering this compound to wild-type and genetically modified mice with varying LDLR statuses. The results highlighted:

- Serum Cholesterol Levels :

- Wild-type mice: Maximal reduction of 53%

- LDLR+/0 mice: Maximal reduction of 56%

- LDLR0/0 mice: Maximal reduction of 73%

This data illustrates that while the LDL receptor plays a role in mediating some effects of this compound, the compound also exerts significant actions independent of this pathway .

Summary of Biological Activities

Clinical Trial Phases

| Phase | Status | Indication |

|---|---|---|

| Phase 2 | Discontinued | Hyperlipidemias |

Propriétés

IUPAC Name |

4-amino-2-(4,4-dimethyl-2-oxoimidazolidin-1-yl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N6O2/c1-16(2)8-26(15(28)25-16)14-22-7-11(12(21)24-14)13(27)23-10-5-3-4-9(6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,23,27)(H,25,28)(H2,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSNOPLQVRUIIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C(=O)N1)C2=NC=C(C(=N2)N)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997116 | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75689-93-9 | |

| Record name | Imanixil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075689939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxy-4,4-dimethyl-4,5-dihydro-1H-imidazol-1-yl)-6-imino-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMANIXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8892KM4U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.